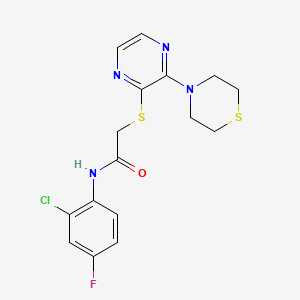
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClFN4OS2 and its molecular weight is 398.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloro and fluoro substituents : These halogens enhance lipophilicity and may influence the compound's interaction with biological targets.
- Thiomorpholine and pyrazine moieties : These functional groups contribute to the compound's pharmacological profile.
Structural Formula
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which can lead to therapeutic effects in various conditions.
- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways that are critical in disease processes.
Therapeutic Applications
The compound is being studied for various therapeutic applications, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell lines.
- Antimicrobial Properties : Its structural features indicate potential activity against bacterial strains, making it a candidate for antibiotic development.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) Observations A549 (Lung) 5.5 Induced apoptosis MCF7 (Breast) 3.8 Cell cycle arrest observed HeLa (Cervical) 4.2 Increased reactive oxygen species - Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, supporting its role as an inhibitor.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-2-thiazole derivatives | Antimicrobial | Thiazole ring enhances activity |
| N-(3-chloro-4-fluorophenyl)-acetamide derivatives | Anticancer | Diverse substituents |
| N-(4-methylbenzyl)-acetamide derivatives | Neuroprotective | Piperidine ring inclusion |
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS2/c17-12-9-11(18)1-2-13(12)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBPPVAVNKSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













